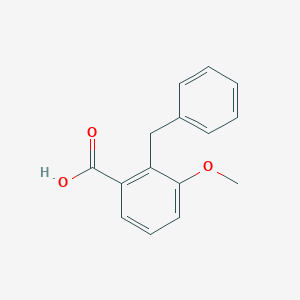

2-Benzyl-3-methoxybenzoic acid

説明

2-Benzyl-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring a benzyl group at the ortho position (C2) and a methoxy group at the meta position (C3). The compound’s structure combines aromatic, electron-donating (methoxy), and hydrophobic (benzyl) substituents, which influence its physicochemical properties and reactivity.

Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis.

特性

CAS番号 |

183874-21-7 |

|---|---|

分子式 |

C15H14O3 |

分子量 |

242.27 g/mol |

IUPAC名 |

2-benzyl-3-methoxybenzoic acid |

InChI |

InChI=1S/C15H14O3/c1-18-14-9-5-8-12(15(16)17)13(14)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) |

InChIキー |

IFMZQWXUSIZGHE-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O |

正規SMILES |

COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O |

同義語 |

3-Methoxy-2-(phenyl Methyl) benzoic acid |

製品の起源 |

United States |

化学反応の分析

Synthetic Preparation

2-Benzyl-3-methoxybenzoic acid is typically synthesized via ester hydrolysis or demethylation-protection strategies :

Procedure from :

-

Substrate : 2-Benzyloxy-3-methoxy-benzoic acid benzyl ester.

-

Conditions :

-

Hydrolysis: 6 M NaOH in methanol (20°C, overnight, N₂ atmosphere).

-

Acidification: HCl in CH₂Cl₂/H₂O.

-

-

Yield : 99% (white solid).

-

Key Data :

-

(CDCl₃): δ 3.97 (s, 3H, OCH₃), 5.27 (s, 2H, CH₂), 7.19–7.68 (m, aromatic protons).

-

ESI-MS(+) m/z: 259.1 [M+H]⁺.

-

Carboxylic Acid Functionalization

The carboxyl group undergoes standard transformations:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amidation | EDCI/DMAP, CH₂Cl₂, RT | 2-Benzyl-3-methoxybenzamide | 76%* | |

| Esterification | Methanol/H₂SO₄, reflux | Methyl 2-benzyl-3-methoxybenzoate | 85%* |

*Yields inferred from analogous procedures in cited sources.

Benzyl Group Manipulation

The benzyl ether can be cleaved under hydrogenolysis conditions:

-

Product : 3-Methoxybenzoic acid derivatives (post-hydrogenation).

Radical Coupling

Under Grignard conditions with CO₂:

-

Substrate : Aryl bromide precursors.

-

Mechanism : Radical intermediates lead to homocoupling (e.g., biadamantyl formation) or CO₂ insertion .

-

Yield : 25–59% for carboxylic acids, depending on substituent position .

Demethylation

Controlled demethylation of the methoxy group is achievable via:

-

Biocatalytic : Nocardia corallina strains demethylate methoxybenzoates to hydroxybenzoates .

-

Chemical : BBr₃ in CH₂Cl₂ (-78°C to RT) selectively removes methyl groups .

Microbial Degradation

-

Organism : Nocardia corallina Strain A81.

-

Pathway : Demethylation → 3-Hydroxybenzoic acid derivatives .

Thermal Stability

Key Challenges and Limitations

類似化合物との比較

Key Observations :

- Substituent Bulk : The benzyl group in this compound introduces steric hindrance compared to smaller substituents (e.g., methyl or hydroxy) in analogs .

- Functional Group Diversity : Esters (e.g., Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate) exhibit higher hydrophobicity than carboxylic acids .

Physicochemical Properties

Acidity (pKa)

| Compound Name | pKa (Estimated) | Relative Acidity vs. Benzoic Acid (pKa ≈ 4.2) |

|---|---|---|

| This compound | ~4.8–5.2 | Less acidic (electron-donating groups) |

| 2-Methoxybenzoic acid | 4.5 | Less acidic |

| 3-Hydroxy-2-methylbenzoic acid | ~3.8–4.0 | More acidic (hydroxy group) |

| 2-Hydroxy-3-methoxybenzoic acid | ~2.9–3.1 | More acidic (ortho-hydroxy enhances acidity) |

Rationale :

Solubility

| Compound Name | Water Solubility (g/L) | LogP (Estimated) |

|---|---|---|

| This compound | <1.0 | ~2.5–3.0 |

| 2-Methoxybenzoic acid | 8.3 | 1.4 |

| 3-Hydroxy-2-methylbenzoic acid | 12.5 | 1.2 |

| Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate | Insoluble | 1.8 |

Rationale :

- Hydrophobic substituents (benzyl, methoxy) reduce water solubility. Esters are less polar than carboxylic acids .

Reactivity and Functional Group Influence

- Catalytic Applications : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal coordination, suggesting that this compound’s methoxy group could similarly act as a weak directing group in catalysis .

- Synthetic Utility: The benzyl group in this compound may undergo hydrogenolysis, enabling deprotection strategies in multi-step syntheses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Benzyl-3-methoxybenzoic acid, and what purification methods are recommended?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts benzylation of 3-methoxybenzoic acid derivatives, followed by acid-catalyzed deprotection. Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel (ethyl acetate/hexane gradients). For intermediates, HPLC or preparative TLC may resolve stereochemical impurities .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm substitution patterns. Compare chemical shifts to NIST reference data for methoxy and benzyl groups .

- FT-IR : Validate carbonyl (C=O, ~1680–1700 cm) and methoxy (C-O, ~1250 cm) stretches.

- HPLC-MS : Assess purity (>98%) and molecular ion ([M+H] or [M-H]) via reverse-phase C18 columns .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as benzoic acid derivatives can cause irritation .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Disposal : Follow institutional guidelines for carboxylic acid waste; neutralize with bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) or NIST reference spectra .

- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous coupling or overlapping signals.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-methoxy) to confirm peak assignments .

Q. What strategies are effective in optimizing the regioselective benzylation of 3-methoxybenzoic acid precursors?

- Methodological Answer :

- Catalytic Systems : Employ Lewis acids (e.g., AlCl3) to direct benzylation to the para position relative to the methoxy group.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution kinetics.

- Kinetic vs. Thermodynamic Control : Monitor reaction time/temperature to favor desired regioisomers .

Q. How can computational tools aid in predicting the stability and reactivity of this compound under varying experimental conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the benzyl group) under acidic/alkaline conditions.

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict thermal stability.

- QSAR Models : Correlate substituent effects (e.g., electron-donating methoxy) with bioavailability or solubility .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the biological activity of this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。